N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide
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Description
N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.16952493 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds, including pyrimidinones and oxazinones, were synthesized for their antimicrobial properties. These compounds were developed using various starting materials and synthetic pathways, leading to the creation of molecules with significant antibacterial and antifungal activities, comparable to established reference drugs like streptomycin and fusidic acid. This research highlights the potential of such compounds in the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-Inflammatory and Analgesic Properties
Another study focused on synthesizing a range of pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. The compounds exhibited significant efficacy in these areas, with some showing up to 40% anti-inflammatory and 75% analgesic activities at certain dosages, indicating their potential as therapeutic agents for inflammation and pain management (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Insecticidal Applications
Research into heterocyclic compounds incorporating a thiadiazole moiety revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using a versatile precursor, leading to the creation of various heterocycles with promising insecticidal properties, showcasing an alternative approach to pest control in agriculture (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Dual Regulatory Effects on Cytokines
A specific pyrimidylpiperazine derivative demonstrated dual regulatory effects on cytokine production, particularly on tumor necrosis factor-alpha and interleukin-10. This compound showed potential in protecting mice from endotoxin-induced shock by inhibiting TNF-alpha release and augmenting interleukin-10 release, suggesting a new therapeutic pathway for treating septic shock and related conditions (Fukuda, Sumichika, Murata, Hanano, Adachi, & Hisadome, 2000).
Properties
IUPAC Name |
N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-15-7-4-8-17(15)24-18(23-13)9-10-21-19(26)12-25-20(27)16-6-3-2-5-14(16)11-22-25/h2-3,5-6,11H,4,7-10,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMYHAZOVCFKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)CCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.